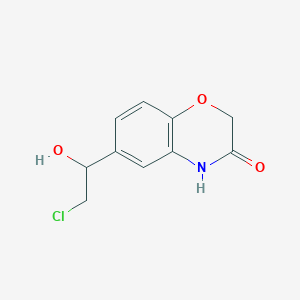

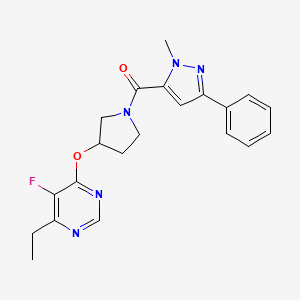

![molecular formula C16H14N2O4S B2847980 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251705-32-4](/img/structure/B2847980.png)

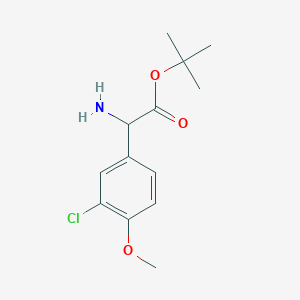

7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide” is a derivative of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide . It has been shown to act at the CB2 receptor either as agonists or as inverse agonists/antagonists in vitro and to have anti-osteoarthritic activity in vivo .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study discusses the use of 4-methoxybenzyl (PMB) ester as a protecting group, which may be readily introduced in high yield under a number of mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The compound is a derivative of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide, which suggests it contains a pyrazolo[4,3-b]pyridine core with a carboxamide group at the 6-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex. A study discusses the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 364.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a complexity of 624 and a topological polar surface area of 78.9 Ų .Mecanismo De Acción

Target of Action

The primary target of this compound is the Cannabinoid Type 2 Receptor (CB2R) . The CB2R is a part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The compound interacts with the CB2R either as an agonist or as an inverse agonist/antagonist . This means it can either activate the receptor to produce a physiological response or block the receptor and prevent it from being activated .

Pharmacokinetics

It’s worth noting that the compound’s solubility could be influenced by its tautomeric equilibrium, which results in the formation of a strong intramolecular hydrogen bonding network .

Result of Action

The molecular and cellular effects of this compound’s action depend on whether it acts as an agonist or antagonist at the CB2R. As an agonist, it could potentially alleviate pain and reduce inflammation by activating the CB2R . As an antagonist, it could potentially block the effects of endogenous cannabinoids, leading to different physiological outcomes .

Action Environment

Factors such as ph could potentially affect the compound’s solubility and therefore its bioavailability .

Direcciones Futuras

The compound has shown potential as a therapeutic agent for a variety of diseases due to its activity at the CB2 receptor . Future research could focus on further developing this class of selective CB2 ligands . Additionally, the compound’s anti-osteoarthritic activity suggests potential applications in the treatment of osteoarthritis .

Propiedades

IUPAC Name |

7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-22-10-4-2-9(3-5-10)8-17-15(20)12-13(19)14-11(6-7-23-14)18-16(12)21/h2-7H,8H2,1H3,(H,17,20)(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMNZBKSJYAHEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

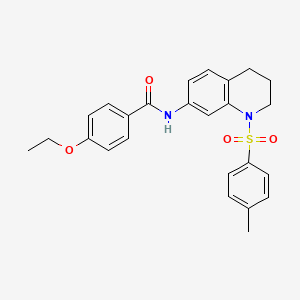

![N-Ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2847898.png)

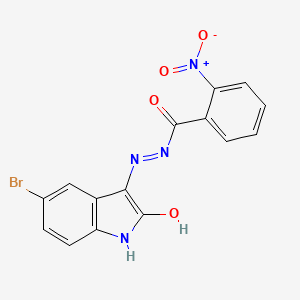

![(3,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2847910.png)

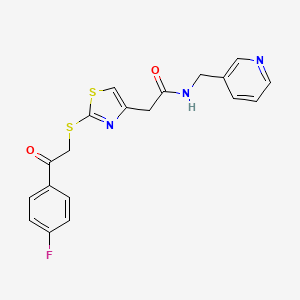

![N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2847911.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2847912.png)

![tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2847914.png)